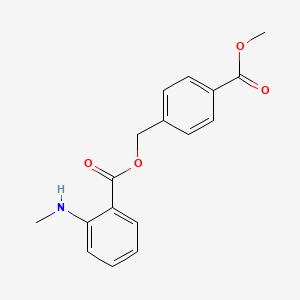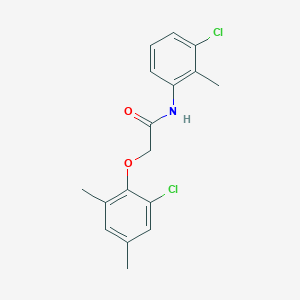
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, also known as DCNA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCNA is a member of the acrylamide family of compounds, which are widely used in various fields, including chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is complex and involves several pathways. This compound works by inhibiting the activity of enzymes that are essential for various cellular processes, including DNA replication, cell division, and protein synthesis. This compound also modulates the activity of ion channels and receptors in the brain, which are important for various neurological processes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also modulates the activity of ion channels and receptors in the brain, which are important for various neurological processes, including learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable under various conditions, which makes it ideal for long-term experiments. However, this compound also has some limitations for lab experiments. This compound is a toxic compound that requires special handling and disposal. This compound is also expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide. One of the most promising directions is in the field of cancer research. This compound has shown promising results in inhibiting the growth of various cancer cells, and further studies are needed to explore its potential applications in cancer treatment. Another promising direction is in the field of neuroscience. This compound has shown potential applications in the treatment of various neurological disorders, and further studies are needed to explore its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of cancer research and neuroscience, and further studies are needed to explore its potential applications in these fields. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Synthesemethoden
The synthesis of N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-dichloroaniline and 3-nitrocinnamic acid in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of enzymes that are essential for cancer cell growth, such as DNA topoisomerase II and tubulin.
This compound has also been studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ion channels and receptors in the brain, which are important for various neurological processes, including learning and memory. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-5-6-13(17)14(9-11)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQSJGMIIOMCU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)


cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)

![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)